molecular formula C17H18Cl2N2O2S B503089 1-(3,4-Dichlorophenyl)-4-[(4-methylphenyl)sulfonyl]piperazine CAS No. 865591-28-2

1-(3,4-Dichlorophenyl)-4-[(4-methylphenyl)sulfonyl]piperazine

Cat. No. B503089
CAS RN: 865591-28-2
M. Wt: 385.3g/mol
InChI Key: QHQFCHSLQVJWGO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3,4-Dichlorophenyl)-4-[(4-methylphenyl)sulfonyl]piperazine, also known as DSP, is a chemical compound that has been widely used in scientific research. DSP is a potent and selective inhibitor of the serotonin transporter (SERT), which is responsible for the reuptake of serotonin in the brain.

Mechanism of Action

1-(3,4-Dichlorophenyl)-4-[(4-methylphenyl)sulfonyl]piperazine is a selective inhibitor of the serotonin transporter (SERT), which is responsible for the reuptake of serotonin in the brain. By inhibiting SERT, this compound increases the concentration of serotonin in the synaptic cleft, leading to increased activation of serotonin receptors. This, in turn, can lead to changes in behavior, mood, and cognition.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. It has been shown to increase the levels of serotonin in the brain, which can lead to changes in behavior, mood, and cognition. This compound has also been shown to affect cardiovascular function, thermoregulation, and gastrointestinal motility.

Advantages and Limitations for Lab Experiments

One advantage of using 1-(3,4-Dichlorophenyl)-4-[(4-methylphenyl)sulfonyl]piperazine in lab experiments is its potency and selectivity as a SERT inhibitor. This allows for precise manipulation of serotonin levels in the brain. However, one limitation of using this compound is that it is not a specific SERT inhibitor and can also inhibit other transporters, such as the norepinephrine transporter and the dopamine transporter.

Future Directions

There are several future directions for research involving 1-(3,4-Dichlorophenyl)-4-[(4-methylphenyl)sulfonyl]piperazine. One area of research is the development of more selective SERT inhibitors that do not affect other transporters. Another area of research is the investigation of the role of serotonin in various physiological processes, such as immune function and neurodegenerative diseases. Finally, this compound can be used to investigate the role of serotonin in the development and treatment of psychiatric disorders, such as depression and anxiety.

Synthesis Methods

1-(3,4-Dichlorophenyl)-4-[(4-methylphenyl)sulfonyl]piperazine can be synthesized by the reaction of 1-(3,4-dichlorophenyl)piperazine with 4-methylbenzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction takes place in an organic solvent such as dichloromethane, and the product is purified by column chromatography.

Scientific Research Applications

1-(3,4-Dichlorophenyl)-4-[(4-methylphenyl)sulfonyl]piperazine has been used in various scientific research studies to investigate the role of the serotonin transporter in the brain. It has been used to study the effects of SERT inhibition on behavior, mood, and cognition. This compound has also been used to investigate the role of serotonin in various physiological processes, such as cardiovascular function, thermoregulation, and gastrointestinal motility.

properties

IUPAC Name

1-(3,4-dichlorophenyl)-4-(4-methylphenyl)sulfonylpiperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18Cl2N2O2S/c1-13-2-5-15(6-3-13)24(22,23)21-10-8-20(9-11-21)14-4-7-16(18)17(19)12-14/h2-7,12H,8-11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHQFCHSLQVJWGO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C3=CC(=C(C=C3)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18Cl2N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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